molecular formula C13H21NO3 B2402155 tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate CAS No. 2168764-87-0

tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B2402155
CAS No.: 2168764-87-0
M. Wt: 239.315
InChI Key: VUZPMRWMURVFQG-UHFFFAOYSA-N
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Description

tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of a formyl group and a carboxylate ester further adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The formyl and carboxylate groups are then introduced through subsequent reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Conversion to tert-Butyl 7-carboxy-6-azaspiro[3.4]octane-6-carboxylate.

    Reduction: Formation of tert-Butyl 7-hydroxymethyl-6-azaspiro[3.4]octane-6-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The spirocyclic structure may also influence the compound’s ability to interact with biological macromolecules, thereby modulating its effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate
  • tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate

Uniqueness

tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific substitution pattern and the presence of both formyl and carboxylate groups. This combination of functional groups and the spirocyclic core provides distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-13(5-4-6-13)7-10(14)8-15/h8,10H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZPMRWMURVFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)CC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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